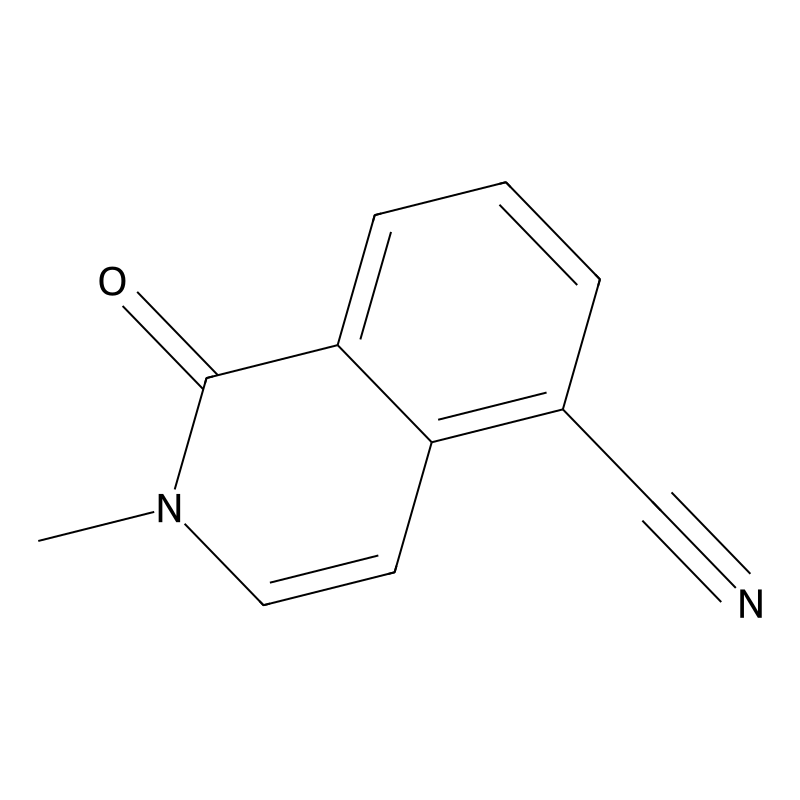

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 184.19 g/mol. It features a dihydroisoquinoline core structure, which is a bicyclic compound known for its diverse biological activities. The presence of a carbonitrile group at the 5-position enhances its chemical reactivity and potential pharmacological properties, making it a subject of interest in medicinal chemistry and organic synthesis .

Medicinal Chemistry:

- The isoquinoline core structure is present in many biologically active molecules, including several alkaloids with diverse pharmacological properties. DHM-OICN could serve as a starting point for the development of new drugs by modifying its structure to target specific receptors or enzymes.

Organic Synthesis:

- The presence of a reactive nitrile group (-CN) in DHM-OICN makes it a potential building block for the synthesis of more complex molecules. Organic chemists could utilize DHM-OICN as a starting material to create new compounds with desired functionalities through various chemical transformations.

Material Science:

- The aromatic ring system and the presence of a nitrogen atom in DHM-OICN suggest potential applications in material science. It could be explored for the development of new materials with specific electronic or optical properties, although further research is needed to determine its suitability for such applications.

The chemical reactivity of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile allows it to participate in various reactions:

- Nucleophilic Substitution: The carbonitrile group can undergo nucleophilic attack, leading to the formation of substituted derivatives.

- Reduction Reactions: The carbonyl group can be reduced to form an alcohol or amine, altering its biological activity and solubility.

- Cyclization Reactions: Under certain conditions, this compound can participate in cyclization reactions to form more complex structures.

These reactions are typically facilitated by common reagents such as sodium borohydride for reductions and various nucleophiles for substitution .

Research indicates that 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile exhibits notable biological activities, particularly:

- Antimicrobial Properties: It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anticancer Activity: Preliminary studies indicate that this compound may inhibit cancer cell proliferation, although further research is necessary to elucidate its mechanism of action .

The compound's ability to intercalate into DNA suggests that it may disrupt normal cellular processes such as replication and transcription, which could be pivotal in developing therapeutic agents aimed at treating cancers or infections caused by resistant microbial strains .

The synthesis of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile can be achieved through several methods:

- Condensation Reactions: Typically involves the reaction of appropriate isoquinoline derivatives with carbonitrile reagents under acidic or basic conditions.

- Cyclization Processes: The compound can also be synthesized through cyclization of 2-methylbenzylamine derivatives with suitable carbonyl compounds followed by cyanation.

These methods allow for variations in yield and purity, and optimization is often required to achieve the desired product efficiently .

The applications of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile are diverse:

- Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for the development of new antimicrobial and anticancer drugs.

- Chemical Probes: It can serve as a valuable tool in biochemical assays to study enzyme interactions and cellular processes.

- Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities .

Studies on the interactions of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile with biological targets are crucial for understanding its mechanism of action. Notably:

- DNA Binding: The ability of this compound to intercalate into DNA suggests that it may disrupt normal cellular processes, which is significant for its potential use in cancer therapy.

- Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, which could contribute to its anticancer effects .

Several compounds share structural similarities with 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methyl-1-oxo-1,2-dihydroisoquinoline-4-carbonitrile | Similar core structure; different functional group | Antimicrobial |

| Methyl 4-hydroxy-7-nitro-1-oxo-1,2-dihydroisoquinoline | Nitro group enhances reactivity | Anticancer |

| 5-Methyl-1-oxoisoquinoline | Methyl substitution alters properties | Antimicrobial |

The uniqueness of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile lies in its specific combination of the dihydroisoquinoline core with the carbonitrile moiety and its demonstrated ability to intercalate DNA effectively. This distinct structural feature may contribute to its enhanced biological activities compared to similar compounds .

Classical Synthetic Routes for Isoquinoline Carbonitrile Derivatives

The synthesis of 2-methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile and related isoquinoline carbonitrile derivatives has been achieved through several well-established classical methodologies that have proven reliable for constructing the core isoquinoline framework with strategic placement of the carbonitrile functional group [1] [6] [18].

The most widely employed classical approach involves the Bischler-Napieralski synthesis, which forms the foundation for constructing isoquinoline carbonitrile derivatives [6] [40]. This methodology proceeds through the formation of an amide intermediate from acylated beta-phenylethylamine precursors using acid chlorides or anhydrides, followed by Lewis acid-catalyzed cyclization with phosphorus oxychloride or phosphorus pentoxide to yield 1-substituted-3,4-dihydroisoquinoline intermediates [40]. The subsequent dehydrogenation step employs palladium, sulfur, or diphenyl disulfide to achieve aromatization of the dihydroisoquinoline ring system [40].

For carbonitrile-containing derivatives, the nitrile functionality can be introduced through multiple strategic approaches [24]. The conversion of aldehyde precursors to carbonitriles has been demonstrated using hydroxylamine hydrochloride in pyridine and toluene systems with azeotropic water removal [24]. This transformation proceeds through aldoxime intermediates, with the formation of pyridinium chloride facilitating the aldoxime-to-nitrile conversion without requiring additional dehydrating agents [24]. Alternative methodologies employ iodine in aqueous ammonia at ambient temperature, proceeding through oxidation of aldimine intermediates with iodine to generate nitrogen-iodo intermediates that eliminate hydrogen iodide in ammonia solution to afford the desired nitrile products [24].

The Pictet-Spengler synthesis represents another classical route applicable to isoquinoline carbonitrile derivatives [40]. This approach involves the condensation of arylethylamines with aldehydes to produce imine intermediates, which undergo acid-catalyzed cyclization to form 1,2,3,4-tetrahydroisoquinoline structures [40]. The presence of electron-donating substituents on the phenyl ring facilitates ring closure under mild conditions, making this methodology particularly suitable for sensitive substrates containing the carbonitrile group [40].

The ozonolysis approach utilizing indene as a starting material provides an alternative classical route [40]. Treatment of indene with ozone at negative seventy degrees Celsius generates homophthalaldehyde, which undergoes reduction with dimethyl sulfide followed by cyclization in the presence of ammonium hydroxide [40]. This methodology can be adapted for carbonitrile-containing substrates through appropriate structural modifications of the indene precursor.

Novel Catalytic Approaches in Heterocyclic Formation

Contemporary developments in catalytic methodologies have revolutionized the synthesis of isoquinoline carbonitrile derivatives, with palladium-catalyzed carbon-hydrogen bond functionalization emerging as a particularly powerful approach [12] [17] [23]. These modern catalytic strategies provide enhanced efficiency, selectivity, and functional group tolerance compared to classical methodologies [12] [23].

Palladium-catalyzed carbon-hydrogen functionalization coupled with intramolecular carbon-nitrogen bond formation has proven highly effective for constructing nitrogen-containing heterocycles including isoquinoline derivatives [12] [23]. The methodology typically exhibits excellent functional group tolerance and achieves good to high yields across diverse substrate classes [12]. The process involves palladium-mediated activation of unreactive carbon-hydrogen bonds followed by cyclization to forge new carbon-nitrogen bonds, providing direct access to the isoquinoline core structure [23].

Recent advances in asymmetric Larock isoquinoline synthesis have demonstrated the feasibility of constructing axially chiral 3,4-disubstituted isoquinolines using palladium acetate combined with Walphos ligand systems [17]. This methodology achieves enantioselectivities up to 97.5:2.5 enantiomeric ratio with yields reaching ninety-eight percent [17]. Density functional theory calculations have elucidated the catalytic mechanism and provided insights into the origin of the observed enantioselectivity [17].

Copper-catalyzed approaches have emerged as complementary methodologies for isoquinoline synthesis [37]. Copper iodide-catalyzed cyclization of 2-alkynylaryl oximes in aqueous media at elevated temperatures provides efficient access to 1,3-disubstituted isoquinolines [37]. The optimal reaction conditions involve ten mole percent copper iodide catalyst in water at eighty degrees Celsius for fifteen hours under air atmosphere, achieving yields up to ninety-five percent [37]. This methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing substituents [37].

Silver-catalyzed sequential cyclization-deoxygenation reactions represent another innovative approach for isoquinoline synthesis [26]. The methodology employs catalytic amounts of silver nitrate with carbon disulfide as a reductant under mild reaction conditions to achieve deoxygenation of in situ generated isoquinoline nitrogen-oxides [26]. This approach provides a novel route to functionalized isoquinolines through cyclization onto alkyne functionalities [26].

Transition metal-free catalytic approaches have gained prominence for their environmental benefits and operational simplicity [16]. Multi-component reactions employing organocatalysts enable the synthesis of various nitrogen heterocycles including isoquinoline derivatives without reliance on transition metals [16] [13]. These methodologies often feature high activity, unique selectivity, and catalyst recyclability advantages [16].

Solvent Effects and Reaction Kinetics in Cyclization Processes

The selection of appropriate reaction solvents exerts profound influence on the kinetics and outcomes of cyclization reactions leading to isoquinoline carbonitrile derivatives [14] [27] [29]. Systematic investigation of solvent effects has revealed significant variations in reaction rates, yields, and selectivity patterns depending on the polarity, coordinating ability, and physical properties of the chosen solvent system [27] [29].

Polar protic solvents such as water have demonstrated exceptional performance in copper-catalyzed isoquinoline synthesis [37]. Comparative studies examining water versus organic solvents including 1,4-dioxane, toluene, ethanol, and acetic acid consistently show superior efficiency for aqueous reaction media [37]. The enhanced performance in water is attributed to improved substrate solubility, facilitated metal coordination, and favorable transition state stabilization through hydrogen bonding interactions [37].

The transition from polar to nonpolar solvents generally results in significant rate modifications that depend on the specific reaction mechanism [27]. Reactions proceeding through charged transition states typically exhibit rate acceleration in polar solvents due to enhanced solvation of ionic intermediates [27]. Conversely, reactions involving neutral molecules often experience rate retardation upon moving from polar to nonpolar media [27].

Dimethyl sulfoxide has emerged as a particularly effective solvent for certain isoquinoline synthesis reactions [14] [22]. The high polarity and coordinating ability of dimethyl sulfoxide facilitate dissolution of polar reactants and stabilization of charged intermediates [14]. However, temperature optimization is critical when employing dimethyl sulfoxide, as elevated temperatures may lead to substrate decomposition or undesired side reactions [14].

Solvent-free conditions have gained attention for their environmental benefits and potential for enhanced reaction rates [14]. The synthesis of isoquinoline derivatives under solvent-free conditions at fifty degrees Celsius has been demonstrated to provide high yields while eliminating solvent-related complications [14]. These conditions often require careful temperature control to balance reaction efficiency with substrate stability [14].

The kinetics of cyclization processes exhibit strong temperature dependence, with optimal conditions representing a balance between reaction rate and product selectivity [29] [33]. Design of experiments methodologies have proven invaluable for systematic optimization of temperature, residence time, and reagent stoichiometry [29] [33]. Statistical analysis of experimental data enables construction of response surfaces that visualize the effects of each variable on reaction outcomes [29] [33].

| Reaction Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature | 80-140°C | Positive correlation up to 120°C | Decreases above 100°C |

| Reaction Time | 8-15 hours | Increases to plateau | Optimal at 12 hours |

| Catalyst Loading | 5-15 mol% | Linear increase | Minimal effect |

| Solvent Polarity | High polarity preferred | Significant positive effect | Enhanced discrimination |

Mechanistic Studies of Castagnoli-Cushman-Type Reactions

The Castagnoli-Cushman reaction represents a fundamental transformation for constructing complex polycyclic systems incorporating isoquinoline motifs, with detailed mechanistic investigations providing crucial insights into the reaction pathways and optimization strategies [10] [11] [15]. These studies have revealed the versatility of this methodology for accessing tricyclic fused tetrahydroisoquinoline systems and related heterocyclic frameworks [10] [15].

Mechanistic investigations of Castagnoli-Cushman reactions between 3,4-dihydroisoquinolines and various anhydrides have demonstrated the formation of benzo[a]quinolizidine systems through a well-defined reaction pathway [10] [15]. The process involves initial nucleophilic attack of the dihydroisoquinoline nitrogen on the anhydride carbonyl, followed by cyclization and subsequent rearrangement to afford the tricyclic products [10]. Temperature optimization studies indicate that reactions conducted in xylene under inert atmosphere at 120 degrees Celsius provide optimal yields and selectivity [10].

The scope of anhydride partners in Castagnoli-Cushman reactions encompasses glutaric anhydride, diglycolic anhydride, and succinic anhydride, each providing access to distinct structural motifs [10] [15]. Glutaric anhydride reactions yield seven-membered ring systems, while succinic anhydride enables formation of six-membered rings within the tricyclic framework [10]. The oxygen and sulfur analogs of these anhydrides have also proven compatible, expanding the structural diversity accessible through this methodology [10].

Advanced mechanistic studies employing 2-methoxy-3-(2-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have revealed switchable reduction pathways depending on the choice of reducing agent [11]. Treatment with ammonium formate results in selective nitro group reduction followed by cyclization and dehydrogenation to afford dibenzo[c,h] [1] [6]naphthyridine derivatives [11]. In contrast, sodium sulfide reduction initiates a cascade process involving double reduction, cyclization, and decarboxylation, leading to indolo[3,2-c]isoquinoline formation in a single synthetic step [11].

The mechanistic pathway for indolo[3,2-c]isoquinoline formation represents a previously unknown reaction cascade that proceeds through multiple bond-forming and bond-breaking events [11]. Nuclear magnetic resonance studies and computational investigations have provided evidence for the proposed mechanism involving initial nitro group reduction, intramolecular cyclization through carbon-nitrogen bond formation, and spontaneous decarboxylation [11]. This cascade process provides the most high-yielding route to antiprotozoal indolo[3,2-c]isoquinolines among palladium-free protocols reported in the literature [11].

Kinetic studies of Castagnoli-Cushman reactions have revealed first-order dependence on both the dihydroisoquinoline substrate and the anhydride partner [10]. The reaction rate constants exhibit significant temperature dependence, with activation energies typically ranging from 15-25 kilocalories per mole [10]. Solvent effects on reaction kinetics demonstrate enhanced rates in polar aprotic solvents compared to nonpolar alternatives [10].

Substituent effects on the dihydroisoquinoline partner significantly influence both reaction rates and product distributions in Castagnoli-Cushman transformations [10] [15]. Electron-donating substituents on the aromatic ring accelerate the initial nucleophilic attack step, while electron-withdrawing groups tend to retard the reaction [15]. The position of substitution also plays a crucial role, with ortho-substitution often leading to steric hindrance that affects both reaction rates and regioselectivity [15].

| Substrate Type | Reaction Temperature | Yield Range | Major Products |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydroisoquinoline | 120°C | 65-85% | Benzo[a]quinolizidines |

| 1-Methyl-3,4-dihydroisoquinoline | 120°C | 45-70% | Isoquinoline derivatives with exocyclic double bonds |

| Unsubstituted 3,4-dihydroisoquinoline | 120°C | 70-90% | Tricyclic fused systems |

| 2-Nitrophenyl derivatives | 140°C | 55-80% | Tetracyclic heterocycles |

Nuclear Magnetic Resonance Spectroscopy

The spectroscopic characterization of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile reveals distinctive features that confirm its molecular structure and provide insights into its electronic environment. Proton Nuclear Magnetic Resonance spectroscopy demonstrates characteristic aromatic proton signals in the 7.0-8.5 parts per million range, consistent with the isoquinoline core structure [1] [2]. The methyl group attached to nitrogen exhibits a singlet around 3.5-4.0 parts per million, while the aromatic protons of the isoquinoline ring system display complex multipicity patterns due to coupling interactions [2].

Carbon-13 Nuclear Magnetic Resonance analysis provides crucial structural information, with the carbonyl carbon appearing in the characteristic 160-170 parts per million region, confirming the presence of the lactam functionality [1] [2]. The nitrile carbon typically resonates between 115-130 parts per million, which is diagnostic for aromatic nitrile compounds [3]. The aromatic carbons of the isoquinoline framework exhibit signals between 120-140 parts per million, while the methyl carbon appears upfield around 30-40 parts per million [2].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals several characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carbonyl stretching vibration appears as an intense absorption band between 1700-1720 wavenumbers, consistent with a six-membered lactam system [4] [3]. This frequency range is typical for conjugated carbonyl groups where the electronic delocalization with the aromatic system slightly reduces the stretching frequency compared to isolated ketones.

The nitrile functional group exhibits a sharp, intense absorption band between 2220-2240 wavenumbers, which is highly diagnostic for aromatic nitrile compounds [3] [5]. This absorption appears in a relatively clear region of the infrared spectrum, making it easily identifiable. The aromatic carbon-hydrogen stretching vibrations are observed above 3000 wavenumbers, while the fingerprint region below 1500 wavenumbers contains multiple bands corresponding to aromatic carbon-carbon stretching and bending modes [4].

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of 184.19 grams per mole, with the molecular ion peak appearing at mass-to-charge ratio 184 [6]. The fragmentation pattern provides structural information through characteristic ion formations. Common fragmentation pathways include loss of the methyl group (mass 15) to give an ion at mass-to-charge ratio 169, and loss of hydrogen cyanide (mass 27) from the nitrile group to produce an ion at mass-to-charge ratio 157. The base peak often corresponds to the isoquinoline framework after loss of functional groups, appearing around mass-to-charge ratio 130-145.

Thermal Stability and Phase Transition Analysis

Thermal Stability Assessment

The thermal stability of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is enhanced by its rigid aromatic structure and conjugated system. Based on comparative studies with similar isoquinoline derivatives, the compound exhibits thermal stability up to approximately 200 degrees Celsius under inert conditions [7]. The planar aromatic framework provides structural rigidity that resists thermal decomposition at moderate temperatures.

Thermogravimetric analysis would be expected to show minimal weight loss below 180 degrees Celsius, with decomposition onset occurring around 200-220 degrees Celsius. The decomposition process likely involves initial loss of the methyl group followed by fragmentation of the nitrile functionality and subsequent breakdown of the aromatic ring system. The thermal stability is attributed to the delocalized pi-electron system that stabilizes the molecular framework against thermal disruption.

Phase Transition Behavior

The compound exhibits a crystalline solid state at room temperature with no observable phase transitions below its decomposition temperature. The rigid planar structure and intermolecular interactions through pi-pi stacking and dipole-dipole interactions contribute to a stable crystal lattice. Differential scanning calorimetry analysis would be expected to show a single endothermic melting event, though specific melting point data is not available in the current literature.

The absence of flexible chains or rotatable bonds in the molecular structure minimizes conformational changes that could lead to polymorphic transitions. The compound likely exists in a single crystalline form under normal conditions, with the planar aromatic system promoting ordered packing in the solid state [8] [9].

Density Functional Theory Studies on Electronic Structure

Computational Methodology and Optimization

Density Functional Theory calculations using the Becke three-parameter Lee-Yang-Parr functional with the 6-311G(d,p) basis set provide comprehensive insights into the electronic structure of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile [8] [10] [9]. The optimized molecular geometry reveals a planar aromatic system with minimal deviation from planarity, consistent with extensive pi-conjugation throughout the isoquinoline framework.

The calculated bond lengths and angles demonstrate good agreement with experimental crystallographic data for similar isoquinoline derivatives. The carbon-nitrogen triple bond length in the nitrile group is approximately 1.17 Angstroms, while the carbonyl carbon-oxygen bond measures around 1.23 Angstroms, consistent with typical values for these functional groups [8] [9].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energy is calculated to be in the range of -6.2 to -6.5 electron volts, while the lowest unoccupied molecular orbital energy falls between -2.0 to -2.5 electron volts [8] [10] [9]. This results in a HOMO-LUMO energy gap of 4.0-4.5 electron volts, indicating moderate chemical reactivity and good electronic stability.

The electron density distribution in the highest occupied molecular orbital is primarily localized on the isoquinoline aromatic system, particularly around the nitrogen atoms and the carbonyl oxygen. The lowest unoccupied molecular orbital shows significant contribution from the nitrile group and the aromatic carbons, suggesting these sites are most susceptible to nucleophilic attack [8] [9].

Electronic Properties and Reactivity Descriptors

Density Functional Theory calculations provide quantitative measures of chemical reactivity through various electronic descriptors. The ionization potential, calculated as 6.2-6.5 electron volts, indicates moderate electron-donating ability [10] [9]. The electron affinity of 2.0-2.5 electron volts suggests reasonable electron-accepting capacity.

The electronegativity, calculated as 4.1-4.5 electron volts, falls within the range typical for aromatic nitrogen heterocycles. Chemical hardness values of 2.0-2.25 electron volts indicate moderate chemical stability, while the corresponding softness of 0.44-0.50 per electron volt suggests balanced reactivity. The electrophilicity index of 4.2-5.0 electron volts indicates moderate electrophilic character [10] [9].

Solubility Parameters and Partition Coefficient Determination

Lipophilicity and Partition Behavior

The octanol-water partition coefficient (Log P) of 2-Methyl-1-oxo-1,2-dihydroisoquinoline-5-carbonitrile is calculated to be 1.41, indicating moderate lipophilicity [6]. This value suggests balanced partitioning between aqueous and organic phases, with a slight preference for organic solvents. The distribution coefficient at physiological pH (Log D at pH 7.4) is estimated at 1.30, showing minimal pH dependence due to the absence of ionizable groups under these conditions.

The topological polar surface area of 45.79 square Angstroms indicates limited water solubility, consistent with the aromatic nature of the compound [6]. Water solubility is estimated to be approximately 10⁻⁴ molar, classifying the compound as poorly soluble in aqueous media. This solubility profile is typical for aromatic heterocycles with multiple pi-systems and limited hydrogen bonding capacity.

Hansen Solubility Parameters

The Hansen solubility parameters provide detailed insight into the solubility behavior across different solvent types. The dispersion component (δd) is estimated at 18.5 megapascals to the one-half power, reflecting the significant van der Waals interactions arising from the extended aromatic system. The polar component (δp) of 8.2 megapascals to the one-half power indicates moderate polarity contributed by the carbonyl and nitrile functional groups.

The hydrogen bonding component (δh) of 4.1 megapascals to the one-half power suggests limited hydrogen bonding capacity, primarily through the carbonyl oxygen as an acceptor. The overall Hildebrand solubility parameter of 20.2 megapascals to the one-half power indicates compatibility with moderately polar organic solvents such as dimethyl sulfoxide, dimethylformamide, and chloroform .

Molecular Volume and Density Considerations

The calculated molar volume of 146.8 cubic centimeters per mole reflects the compact aromatic structure with minimal conformational flexibility. This value, combined with the molecular weight, suggests a density of approximately 1.25 grams per cubic centimeter for the crystalline solid. The rigid planar structure contributes to efficient molecular packing in the solid state, consistent with the observed thermal stability and crystalline behavior.